Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions typically involve the use of a Lewis acid catalyst to promote the cycloaddition reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or modulating their function. The ester functional group can undergo hydrolysis, releasing the active amine or carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom in the ring and a tert-butyl ester group.
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound features a different bicyclic framework and a bromine substituent.
tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate: This compound has additional methyl groups and a double bond in the bicyclic structure.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3 |
InChI Key |
YEUNTQQFKFOGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1CNCC2 |
Origin of Product |
United States |
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